molecular formula C15H12ClN3O2 B1205625 Benzenecarboximidamide, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, monohydrochloride CAS No. 78249-59-9

Benzenecarboximidamide, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, monohydrochloride

Cat. No.: B1205625
CAS No.: 78249-59-9
M. Wt: 301.73 g/mol
InChI Key: MAPJYWKTJWUXRJ-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, monohydrochloride is a chemical compound with the molecular formula C15H13ClN2O3 It is known for its unique structure, which includes a benzenecarboximidamide group and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, monohydrochloride typically involves the reaction of benzenecarboximidamide with an isoindole derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzenecarboximidamide oxides, while reduction may produce reduced isoindole derivatives.

Scientific Research Applications

Benzenecarboximidamide, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzenecarboximidamide derivatives: Compounds with similar structures but different substituents on the benzenecarboximidamide group.

    Isoindole derivatives: Compounds with variations in the isoindole moiety.

Uniqueness

Benzenecarboximidamide, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, monohydrochloride is unique due to its specific combination of benzenecarboximidamide and isoindole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2.ClH/c16-13(17)9-4-3-5-10(8-9)18-14(19)11-6-1-2-7-12(11)15(18)20;/h1-8H,(H3,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPJYWKTJWUXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30999594
Record name 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78249-59-9
Record name N-Amidinophenylphthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078249599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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